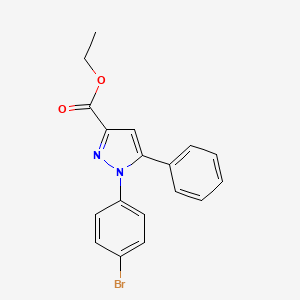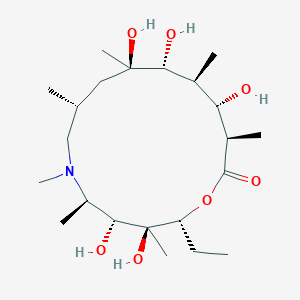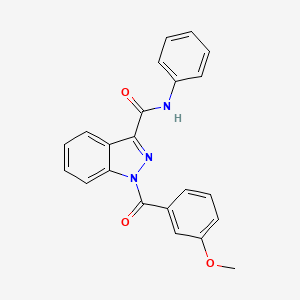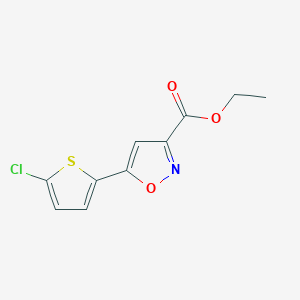
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester typically involves the reaction of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl and phenyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester include:
1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
1H-Pyrazole-3-carboxylic acid, 1-(4-fluorophenyl)-5-phenyl-, ethyl ester: Contains a fluorine atom in place of bromine.
1H-Pyrazole-3-carboxylic acid, 1-(4-methylphenyl)-5-phenyl-, ethyl ester:
Propiedades
Fórmula molecular |
C18H15BrN2O2 |
|---|---|
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
ethyl 1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18(22)16-12-17(13-6-4-3-5-7-13)21(20-16)15-10-8-14(19)9-11-15/h3-12H,2H2,1H3 |
Clave InChI |
FQFOAZVQXIKFSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)





![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)



![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)
